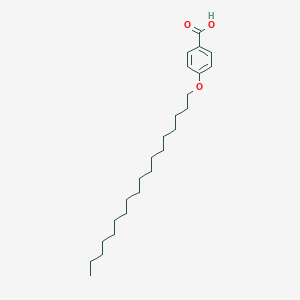

4-n-octadecyloxybenzoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-octadecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEWVAHWYIHCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166504 | |

| Record name | p-n-Octadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15872-50-1 | |

| Record name | p-n-Octadecyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-n-Octadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular formula and weight of 4-n-octadecyloxybenzoic acid

Molecular Architecture, Synthetic Protocols, and Material Applications

Executive Summary

4-n-Octadecyloxybenzoic acid (4OBA) represents a critical amphiphilic building block in the field of soft matter physics and supramolecular chemistry. Distinguished by its C18 alkyl tail and benzoic acid headgroup, 4OBA is not merely a chemical intermediate but a functional mesogen capable of forming liquid crystalline (LC) phases through intermolecular hydrogen bonding.

This guide provides a rigorous technical analysis of 4OBA, moving beyond basic stoichiometry to explore its behavior as a supramolecular synthon. We address the precise molecular weight calculations, validate synthetic pathways for high-purity isolation, and detail its application in stabilizing liquid crystal interfaces and drug delivery vectors.

Part 1: Molecular Identity & Physicochemical Profile

The following data constitutes the validated identity profile for this compound. Researchers should use these metrics for stoichiometric calculations and quality control (QC) benchmarking.

Table 1: Core Physicochemical Specifications

| Property | Value / Descriptor | Technical Note |

| IUPAC Name | 4-(Octadecyloxy)benzoic acid | Also known as p-n-octadecyloxybenzoic acid |

| CAS Registry Number | 15872-50-1 | Verify against specific isomer; often confused with shorter chain homologues. |

| Molecular Formula | C₂₅H₄₂O₃ | Carbon (76.88%), Hydrogen (10.84%), Oxygen (12.29%) |

| Molecular Weight | 390.61 g/mol | Monomeric weight. Note: Often exists as a dimer (781.22 g/mol ) in non-polar solvents. |

| Physical State | White to off-white crystalline powder | Exhibits polymorphism depending on crystallization solvent. |

| Melting Point | ~100–102°C (Crystal | Exhibits liquid crystalline mesophases before isotropization (~148°C). |

| Solubility | Soluble in Toluene, THF, hot Ethanol | Insoluble in water; sparingly soluble in cold methanol. |

| pKa | ~4.5 (Carboxylic acid) | Headgroup ionization is pH-dependent; critical for self-assembly applications. |

Part 2: Structural Analysis & Theoretical Basis

The Amphiphilic Dimerization Mechanism

The utility of 4OBA lies in its structural duality. It possesses a hydrophobic tail (octadecyl chain) and a hydrophilic head (carboxylic acid). In non-polar media or the solid state, 4OBA does not exist as discrete monomers. Instead, it forms centrosymmetric dimers mediated by double hydrogen bonds between the carboxylic acid groups.

This dimerization effectively doubles the length of the rigid core, stabilizing the Smectic C (SmC) and Nematic (N) liquid crystal phases. The following diagram illustrates this supramolecular assembly, which is the functional unit in most material science applications.

Diagram 1: Molecular Structure & Dimerization Logic

Part 3: Synthetic Pathway & Validation Protocol

While 4OBA is commercially available, high-purity applications (e.g., electronic grade LCs) often require in-house synthesis to eliminate homologue impurities. The standard protocol utilizes a Williamson Ether Synthesis followed by hydrolysis.

Diagram 2: Synthesis Workflow

Detailed Experimental Protocol

Safety Note: Handle 1-bromooctadecane and strong bases with appropriate PPE. Work in a fume hood.

-

Alkylation (Ether Formation):

-

Reagents: Dissolve Ethyl 4-hydroxybenzoate (1.0 eq) and 1-Bromooctadecane (1.1 eq) in anhydrous Acetone or DMF.

-

Base: Add anhydrous Potassium Carbonate (

, 3.0 eq). -

Reaction: Reflux with vigorous stirring for 24 hours. The excess alkyl halide ensures complete consumption of the phenolic starting material.

-

Workup: Filter off the inorganic salts (

, excess

-

-

Hydrolysis (Ester Cleavage):

-

Reaction: Suspend the crude ester in Ethanol (

). Add an aqueous solution of Potassium Hydroxide ( -

Precipitation: Cool the mixture and pour into ice-cold dilute Hydrochloric Acid (

, 1M). The sudden pH drop protonates the carboxylate salt, precipitating the free acid.

-

-

Purification (Critical Step):

-

The crude solid often contains traces of unreacted alkyl bromide.

-

Recrystallization: Use hot Toluene or a Glacial Acetic Acid wash. Toluene is preferred for removing non-polar alkyl impurities.

-

Drying: Vacuum dry at

over

-

Part 4: Advanced Characterization Protocols

To validate the synthesis of 4OBA, rely on the following spectroscopic and thermal markers.

Proton NMR ( -NMR, 400 MHz, )

- 8.05 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid (deshielded).

- 6.93 ppm (d, 2H): Aromatic protons ortho to the ether linkage (shielded).

-

4.02 ppm (t, 2H):

- 1.20–1.50 ppm (m, 32H): Massive methylene envelope from the C18 chain.

- 0.88 ppm (t, 3H): Terminal methyl group.

Differential Scanning Calorimetry (DSC)

DSC is non-negotiable for determining liquid crystal purity. Impurities significantly broaden the phase transition peaks.

-

Heating Scan (

): Look for a sharp endotherm at ~100°C (Crystal -

Cooling Scan: Observe the reversibility of the mesophase formation. Hysteresis is common in high-molecular-weight liquid crystals.

Part 5: Applications in Material Science

Liquid Crystal Templating

4OBA is extensively used to stabilize liquid crystal phases. Its long alkyl chain induces microphase separation , while the carboxylic acid head allows for hydrogen bonding with pyridyl-containing molecules (e.g., 4,4'-bipyridine). This creates supramolecular liquid crystals (SMLCs) where the mesogenic properties can be tuned by changing the hydrogen bond acceptor.

Surface Modification

In nanotechnology, 4OBA serves as a capping agent for metal oxide nanoparticles. The carboxylic acid binds to the metal surface (e.g.,

References

-

National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 4-(octadecyloxy)- Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

-

PubChem. (2024). 4-Octadecyloxybenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

- Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society. (Foundational text on alkoxybenzoic acid mesophases).

- Imrie, C. T., et al. (2009). Liquid Crystal Dimers and Oligomers. Liquid Crystals, 36(10-11), 755-777.

Sources

CAS number for 4-n-octadecyloxybenzoic acid

Technical Whitepaper: 4-n-Octadecyloxybenzoic Acid

Executive Summary

This compound (CAS: 15872-50-1) is a high-molecular-weight mesogen belonging to the class of 4-alkoxybenzoic acids. Distinguished by its long C18 alkyl chain, this compound is a critical building block in the fabrication of supramolecular liquid crystals, self-assembled monolayers (SAMs), and functionalized lipid nanoparticles. Its amphiphilic structure—comprising a hydrophobic octadecyl tail and a hydrophilic carboxylic acid head group—enables it to form robust hydrogen-bonded dimers, exhibiting smectic mesophases characteristic of rod-like liquid crystals. In drug development, it serves as a stabilizing ligand for liquid crystalline nanoparticles (cubosomes/hexosomes), enhancing the encapsulation of hydrophobic therapeutics.

Part 1: Identity & Physicochemical Profile

Table 1: Chemical Identity & Properties

| Property | Detail |

| Chemical Name | This compound |

| Synonyms | p-Octadecyloxybenzoic acid; 4-(Octadecyloxy)benzoic acid |

| CAS Number | 15872-50-1 |

| Molecular Formula | C₂₅H₄₂O₃ |

| Molecular Weight | 390.60 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in hot ethanol, THF, chloroform; Insoluble in water |

| Melting Point | ~100–102°C (Transition to Mesophase) |

| Mesophase Behavior | Enantiotropic Smectic C (SmC) phase typically observed between ~100°C and ~130°C |

Structural Analysis: The molecule features a rigid aromatic core linked to a flexible C18 aliphatic tail via an ether bond. The carboxylic acid terminus facilitates head-to-head dimerization via hydrogen bonding, effectively doubling the molecular length and stabilizing the liquid crystalline phase.

Part 2: Synthesis & Fabrication Protocol

Methodology: Williamson Ether Synthesis The most robust synthesis route involves the alkylation of 4-hydroxybenzoic acid with 1-bromooctadecane under basic conditions. This protocol ensures high yield and purity suitable for electronic or pharmaceutical applications.

Reagents:

-

4-Hydroxybenzoic acid (1.0 eq)

-

1-Bromooctadecane (1.1 eq)

-

Potassium Hydroxide (KOH) (2.5 eq)

-

Solvent: Ethanol/Water (9:1 v/v)

Step-by-Step Protocol:

-

Deprotonation: Dissolve 4-hydroxybenzoic acid and KOH in the ethanol/water mixture. Heat to reflux (approx. 80°C) for 30 minutes to generate the phenoxide and carboxylate dianion.

-

Alkylation: Add 1-bromooctadecane dropwise to the refluxing solution. The excess base ensures the phenol group remains deprotonated for nucleophilic attack.

-

Reflux: Maintain reflux for 12–24 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 7:3).

-

Acidification: Cool the mixture to room temperature. Pour into ice-cold dilute HCl (1M) to protonate the carboxylate salt. The product will precipitate as a white solid.

-

Purification: Filter the crude solid. Recrystallize twice from hot ethanol or glacial acetic acid to remove unreacted bromide and mono-alkylated byproducts.

-

Drying: Dry under vacuum at 60°C for 6 hours.

Synthesis Workflow Diagram

Caption: Figure 1. Williamson ether synthesis pathway for this compound via alkylation.

Part 3: Applications in Materials & Drug Delivery

Liquid Crystal Nanoparticles (LCNPs)

In drug delivery, this compound acts as a mesogenic lipid . When mixed with amphiphilic polymers (e.g., Pluronic F127), it self-assembles into cubosomes or hexosomes. These nanostructures possess a high internal surface area, making them ideal for encapsulating hydrophobic drugs that are otherwise insoluble in aqueous media.

-

Mechanism: The acid forms hydrogen-bonded dimers that mimic the geometry of phospholipids, stabilizing the non-lamellar phases necessary for sustained drug release.

Self-Assembled Monolayers (SAMs)

The compound is used to functionalize metal oxide surfaces (e.g., Aluminum oxide, Indium Tin Oxide). The carboxylic acid group binds to the surface, while the C18 tail orients away, creating a hydrophobic, densely packed monolayer.

-

Utility: Used in organic field-effect transistors (OFETs) to modify the dielectric interface and improve charge carrier mobility.

Self-Assembly Logic Diagram

Caption: Figure 2.[1] Supramolecular assembly from monomer to liquid crystalline phases and nanoparticles.

Part 4: Characterization Protocols

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed:

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

δ 8.05 (d, 2H): Aromatic protons ortho to carboxyl group.

-

δ 6.93 (d, 2H): Aromatic protons ortho to ether linkage.

-

δ 4.02 (t, 2H): O-CH₂ protons (alpha to oxygen).

-

δ 1.81 (m, 2H): Beta-methylene protons.

-

δ 1.25–1.45 (m, 30H): Bulk methylene chain (C3–C17).

-

δ 0.88 (t, 3H): Terminal methyl group.

2. Differential Scanning Calorimetry (DSC)

-

Protocol: Heat sample from 25°C to 150°C at 10°C/min.

-

Expected Trace: Distinct endothermic peak at ~100°C corresponding to the Crystal

Smectic transition. A second transition (Smectic

References

-

Weissbuch, I., et al. (1995).[2] "Structured nuclei of 4-(octadecyloxy)benzoic acid monolayer for induced nucleation of 4-hydroxybenzoic acid monohydrate." Journal of Physical Chemistry. Link

-

National Institutes of Health (NIH) - PubChem. "4-Octadecyloxybenzoic acid Compound Summary." Link

-

ChemicalBook. "this compound Properties and Synthesis." Link

- Date, R. W., et al. (1998). "Influence of alkyl chain length on the mesomorphic properties of 4-n-alkoxybenzoic acids." Liquid Crystals. (General reference for homologous series behavior).

Sources

Methodological & Application

Experimental Protocol for the Growth of High-Purity 4-n-Octadecyloxybenzoic Acid Crystals

An Application Note for Researchers

Authored by: A Senior Application Scientist

Introduction

4-n-Octadecyloxybenzoic acid is a long-chain alkoxybenzoic acid, a class of molecules renowned for its rich liquid crystalline behavior. These compounds are foundational in materials science, particularly for the development of liquid crystal displays (LCDs), phase change materials for thermal energy storage, and advanced organic electronics. The self-assembly of these molecules into ordered crystalline and mesophase structures is dictated by a delicate interplay of hydrogen bonding between the carboxylic acid moieties and van der Waals interactions of the long alkyl chains.

The quality of single crystals is paramount for the accurate characterization of their intrinsic physical properties, including thermal transitions, optical anisotropy, and X-ray diffraction studies to elucidate their crystal packing. This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and subsequent growth of high-quality this compound crystals, suitable for advanced research and development applications. We will emphasize the causal relationships behind procedural choices to empower the researcher with a robust and adaptable methodology.

Synthesis and Purification: The Prerequisite for Quality Crystals

The quality of the final crystals is fundamentally limited by the purity of the starting material. Trace impurities can act as nucleation sites, leading to polycrystalline growth, or become incorporated into the crystal lattice, disrupting its order. Therefore, a rigorous synthesis and purification workflow is the mandatory first step.

Synthesis via Williamson Ether Synthesis

A reliable method for preparing 4-n-alkoxybenzoic acids is the Williamson ether synthesis, followed by ester hydrolysis. This involves reacting the ethyl ester of 4-hydroxybenzoic acid with a long-chain alkyl halide.

Reaction Scheme:

-

Etherification: Ethyl 4-hydroxybenzoate + 1-Bromooctadecane → Ethyl 4-n-octadecyloxybenzoate

-

Hydrolysis: Ethyl 4-n-octadecyloxybenzoate → this compound

This two-step approach is generally preferred over direct alkylation of 4-hydroxybenzoic acid as it avoids competing reactions at the carboxylic acid group and typically results in higher yields and a cleaner product.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound readily at its boiling point but have very low solubility at room temperature or below.

For benzoic acid derivatives, polar organic solvents are often effective.[1][2] Given the long, nonpolar octadecyl chain, a solvent of intermediate polarity or a mixed solvent system is optimal.

Detailed Recrystallization Protocol:

-

Solvent Selection: Ethanol is an excellent first choice. It is a polar solvent that effectively dissolves the benzoic acid head, while the long alkyl chain imparts sufficient non-polar character for solubility at elevated temperatures.

-

Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol (near boiling) incrementally while stirring until the solid is fully dissolved. Aim for a saturated or near-saturated solution to maximize yield.

-

Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step is critical to prevent premature crystallization on the filter paper.

-

Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it favors the formation of large, well-ordered crystals over small, impure precipitates. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the crystals under vacuum to remove all traces of the solvent. The purity should be assessed by measuring the melting point; a sharp melting point close to the literature value indicates high purity. Further characterization can be performed using NMR and IR spectroscopy.[3][4]

Experimental Protocol for Crystal Growth

Once a highly pure starting material is obtained, single crystals can be grown from a solution. The two most common and effective methods are slow solvent evaporation and slow cooling of a saturated solution.

Materials and Equipment

| Chemicals & Consumables | Equipment |

| Purified this compound | Analytical Balance |

| High-purity solvents (e.g., Ethanol, Acetone, Toluene) | Magnetic Stirrer with Hotplate |

| Glass beakers or crystallizing dishes | Temperature-controlled water/oil bath |

| Watch glasses | Optical Microscope |

| Filter paper | Vacuum oven or desiccator |

| Syringe filters (PTFE, 0.22 µm) | Spatulas, glassware |

Method 1: Slow Evaporation

This method is ideal for compounds that are highly soluble at room temperature. It relies on gradually increasing the solute concentration through the slow evaporation of the solvent, leading to spontaneous and well-ordered crystal formation.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a solution of purified this compound in a suitable solvent (e.g., Toluene or a mixed solvent like Ethanol/Dichloromethane). The solution should be undersaturated to avoid rapid precipitation.

-

Filtration: Filter the solution through a 0.22 µm syringe filter directly into a clean crystallizing dish or beaker. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation Setup: Cover the beaker with a watch glass or perforated parafilm. This slows the rate of evaporation, which is critical for growing large, high-quality crystals. The size of the openings in the cover can be adjusted to control the evaporation rate.

-

Incubation: Place the setup in a vibration-free and temperature-stable environment (e.g., a fume hood with the sash down or a dedicated enclosure). Fluctuations in temperature can cause rapid precipitation and affect crystal quality.

-

Monitoring and Harvesting: Monitor the setup daily. Crystals should begin to form over several days to a week. Once crystals of the desired size are obtained, carefully harvest them from the solution and dry them on a filter paper.

Method 2: Slow Cooling

This is the preferred method for compounds that exhibit a significant difference in solubility between high and low temperatures, which is characteristic of many benzoic acid derivatives.[5]

Step-by-Step Protocol:

-

Prepare a Saturated Solution: In a sealed vial or flask, prepare a saturated solution of the compound in a suitable solvent (e.g., Ethanol) at an elevated temperature (e.g., 50-60°C). Ensure a small amount of undissolved solid remains to confirm saturation.

-

Clarification: Allow the undissolved solid to settle, then carefully transfer the clear, hot supernatant to a clean, pre-warmed vial using a pre-warmed pipette or syringe. This prevents the transfer of undissolved microcrystals that could lead to a shower of small crystals upon cooling.

-

Controlled Cooling: Place the vial in a programmable heating block, a dewar flask filled with hot water, or a sand bath. This setup allows for a very slow and controlled decrease in temperature. A cooling rate of 0.1-0.5°C per hour is often a good starting point.

-

Crystal Growth: As the solution cools, it will become supersaturated, and crystal nucleation and growth will commence. The slow cooling rate minimizes the number of nucleation events, allowing the existing crystals to grow larger.

-

Harvesting: Once the system has reached the final temperature (e.g., room temperature), isolate the crystals by decanting the solvent or by filtration. Wash briefly with a small amount of cold solvent and dry thoroughly.

Workflow for Synthesis, Purification, and Crystal Growth

Caption: Workflow from synthesis to characterization of crystals.

Characterization and Validation

The quality of the grown crystals should be validated to ensure they are suitable for further experiments.

-

Visual Inspection: High-quality crystals should have well-defined facets and be transparent. Examination under an optical microscope can reveal defects, inclusions, or polycrystalline growth.

-

Melting Point Analysis: A sharp, well-defined melting point is a strong indicator of high purity. Impurities typically broaden the melting range and depress the melting point.

-

X-ray Diffraction (XRD): For structural studies, single-crystal XRD is the definitive technique to confirm the crystal structure and assess its quality. For bulk analysis, Powder XRD (PXRD) can confirm the crystalline phase.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No crystals form | Solution is undersaturated; Compound is too soluble in the chosen solvent | Concentrate the solution by evaporating some solvent; Try a solvent in which the compound is less soluble; Cool to a lower temperature. |

| A fine powder precipitates | Cooling rate is too fast; Solution is too concentrated; Presence of impurities | Reduce the cooling rate significantly; Use a more dilute solution; Repeat the purification/recrystallization step. |

| Many small crystals form | Too many nucleation sites; Rapid cooling or evaporation | Ensure all glassware is scrupulously clean; Filter the solution before cooling/evaporation; Slow down the cooling/evaporation rate. |

| Oily precipitate forms | Solvent is too non-polar; Melting point is below the crystallization temperature | Use a more polar solvent or a mixed-solvent system; Ensure crystallization occurs well above the compound's melting point. |

Safety and Handling

As a standard laboratory practice, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

This compound: Based on data for similar long-chain alkoxybenzoic acids like 4-n-dodecyloxybenzoic acid, the compound is not expected to be hazardous under normal handling conditions.[6][7] However, it is prudent to avoid inhalation of dust and contact with skin and eyes.[7]

-

Solvents: Handle all organic solvents in a well-ventilated fume hood. Ethanol and acetone are flammable. Toluene is flammable and has higher toxicity. Consult the specific Safety Data Sheet (SDS) for each solvent before use.

-

General Precautions: When heating solvents, use a water/oil bath or heating mantle, never an open flame.[8]

References

- Google Patents. (n.d.). CN102701965A - Preparation method of 4-acetylbenzoic acid.

-

ResearchGate. (n.d.). Crystal Structure of 4-Octlyloxybenzoic Acid | Request PDF. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

-

University of the West Indies. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]

- Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

TÜBİTAK Academic Journals. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

-

Capot Chemical. (2009). MSDS of 4-n-Dodecyloxybenzoic acid. Retrieved from [Link]

-

PubMed. (2010). Identification and characterization of 4-hexylbenzoic acid and 4-nonyloxybenzoic acid as substrates of CYP102A1. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2021). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

- Google Patents. (n.d.). US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid.

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. Retrieved from [Link]

-

University of Limerick. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pure.ul.ie [pure.ul.ie]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. capotchem.com [capotchem.com]

- 8. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

Application Notes and Protocols: 4-n-Octadecyloxybenzoic Acid in Advanced Materials Science

Abstract

4-n-octadecyloxybenzoic acid is a versatile amphiphilic molecule whose unique structure—comprising a polar carboxylic acid headgroup, a rigid benzene ring, and a long, nonpolar octadecyl tail—makes it a cornerstone component in various materials science applications. Its ability to self-assemble into highly ordered supramolecular structures is the driving force behind its utility. This guide provides an in-depth exploration of its applications in liquid crystals, self-assembled monolayers (SAMs) for surface engineering, and nanoparticle stabilization. We present not only the theoretical underpinnings but also detailed, field-proven protocols for the synthesis, fabrication, and characterization of materials derived from this compound, intended for researchers and professionals in materials science and nanotechnology.

The Molecular Architecture: Basis of Functionality

The efficacy of this compound stems from its distinct molecular domains. The terminal carboxylic acid (-COOH) group is hydrophilic and capable of forming strong, directional hydrogen bonds. The central phenyl ring provides rigidity and participates in π-π stacking interactions. Finally, the long C18 alkyl (octadecyl) chain introduces strong van der Waals forces, promoting molecular ordering and imparting hydrophobicity. This tripartite structure is the key to its self-assembly into predictable and functional supramolecular architectures.

Application I: Hydrogen-Bonded Liquid Crystals

One of the most prominent applications of this compound is in the formation of thermotropic liquid crystals. Unlike many complex, multi-ring liquid crystal molecules, p-alkoxybenzoic acids form their mesogenic (liquid crystal-forming) units through a simple yet robust self-assembly mechanism: hydrogen bonding.[1][2]

Mechanism of Mesophase Formation

Two molecules of this compound associate via hydrogen bonds between their carboxylic acid groups to form a centrosymmetric dimer.[3] This dimerization effectively doubles the length of the molecule and enhances its structural anisotropy (rod-like shape), which is a prerequisite for forming calamitic liquid crystal phases.[1] The long, flexible octadecyl chains extend outwards from this rigid core. Upon heating, the material transitions from a crystalline solid to ordered fluid phases (smectic and/or nematic) before becoming an isotropic liquid at higher temperatures. The specific type of mesophase and the transition temperatures are heavily influenced by the length of the alkyl chain.[3][4]

Caption: Dimerization of this compound via hydrogen bonds.

Protocol: Synthesis of this compound

This protocol is based on the Williamson ether synthesis, a reliable method for preparing alkoxybenzoic acids.[1][5][6]

Materials:

-

Methyl 4-hydroxybenzoate

-

1-Bromooctadecane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

Procedure:

-

Etherification:

-

In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) and 1-bromooctadecane (1.1 eq) in DMF.

-

Add anhydrous potassium carbonate (2.0 eq). The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the alkyl halide.

-

Fit the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker of cold water. The product, methyl 4-n-octadecyloxybenzoate, will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

-

Saponification (Hydrolysis):

-

Transfer the crude ester to a flask containing a solution of potassium hydroxide (5.0 eq) in a 3:1 mixture of ethanol and water.

-

Reflux the mixture for 4-6 hours until the ester is fully hydrolyzed. The ester is converted to its carboxylate salt, which is soluble in the reaction medium.

-

Cool the solution and remove the ethanol using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

-

Acidification and Purification:

-

Slowly add concentrated HCl dropwise to the cold carboxylate solution with stirring until the pH is ~1-2. This protonates the carboxylate, precipitating the desired this compound.

-

Collect the white solid by vacuum filtration and wash with copious amounts of cold water to remove salts.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure, needle-like crystals.

-

Dry the final product under vacuum.

-

Protocol: Characterization of Liquid Crystalline Phases

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Polarized Optical Microscope (POM) with a hot stage

Procedure:

-

DSC Analysis:

-

Seal 3-5 mg of the synthesized acid in an aluminum DSC pan.

-

Place the sample in the DSC cell alongside an empty reference pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[6] Record the heat flow versus temperature.

-

Cool the sample at the same rate.

-

Phase transitions (crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic) will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve. The peak maximum temperature is taken as the transition temperature.

-

-

POM Analysis:

-

Place a small amount of the sample on a microscope slide and cover it with a coverslip.

-

Position the slide on the hot stage of the polarizing microscope.

-

Heat the sample slowly while observing the texture through crossed polarizers.

-

Each liquid crystal phase (e.g., smectic, nematic) will exhibit a characteristic birefringent texture. The transition to the isotropic liquid phase is marked by the disappearance of all birefringence, resulting in a completely dark field of view. This confirms the clearing point temperature measured by DSC.[4]

-

Application II: Self-Assembled Monolayers (SAMs)

The amphiphilic nature of this compound makes it an excellent candidate for forming SAMs on various polar substrates, particularly metal oxides. These monolayers are highly organized, single-molecule-thick films that can fundamentally alter the surface properties of a material.[7]

Mechanism of SAM Formation

The formation is a spontaneous process driven by chemisorption and self-organization. The carboxylic acid headgroup has a strong affinity for hydroxylated surfaces (e.g., native oxides on Si, Al, or GaN), forming hydrogen bonds or coordinate bonds with the surface.[8] Once anchored, the long octadecyl chains orient themselves away from the surface and pack tightly due to intermolecular van der Waals forces, resulting in a dense, quasi-crystalline 2D structure. This process transforms a high-energy, hydrophilic surface into a low-energy, hydrophobic one.

Caption: Experimental workflow for forming a self-assembled monolayer.

Protocol: Formation of a SAM on a GaN Substrate

This protocol is adapted from methodologies for forming monolayers on polar semiconductor surfaces.[8][9]

Materials:

-

Epitaxial GaN-on-sapphire substrate

-

This compound

-

Toluene, HPLC grade

-

Acetone, Isopropanol (IPA), Deionized (DI) water

-

UV/Ozone cleaner

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning and Activation:

-

Clean the GaN substrate by sonicating sequentially in acetone, IPA, and DI water for 10 minutes each. This removes organic and particulate contamination.

-

Dry the substrate with a gentle stream of nitrogen.

-

Treat the substrate with a UV/Ozone cleaner for 15-20 minutes. This step removes residual organic contaminants and creates a uniform, hydroxylated oxide layer on the GaN surface, which is crucial for strong headgroup binding.[8]

-

-

Monolayer Deposition:

-

Prepare a 1 mM solution of this compound in toluene.

-

Immediately after UV/Ozone treatment, immerse the activated GaN substrate into the solution.

-

Leave the substrate immersed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

-

Rinsing and Drying:

-

Remove the substrate from the solution and rinse it thoroughly with fresh toluene to remove any non-chemisorbed (physisorbed) molecules.

-

Dry the substrate gently under a stream of high-purity nitrogen.

-

Protocol: Characterization of the SAM

Instrumentation:

-

Contact Angle Goniometer

-

Spectroscopic Ellipsometer

-

X-ray Photoelectron Spectrometer (XPS)

Procedure:

-

Contact Angle Measurement:

-

Place a 5-10 µL droplet of DI water on the SAM-coated surface.

-

Measure the static contact angle. A high contact angle (>100°) indicates the formation of a dense, hydrophobic monolayer, successfully transforming the surface from its initial hydrophilic state.[10]

-

-

Ellipsometry:

-

Measure the change in polarization of light reflected from the substrate surface before and after SAM formation.

-

Model the data to determine the thickness of the organic layer. A well-packed monolayer of this compound should have a thickness consistent with the length of the molecule oriented nearly perpendicular to the surface.[8]

-

-

XPS Analysis:

-

Analyze the surface elemental composition. The appearance of a strong C 1s signal and changes in the O 1s and substrate (e.g., Ga 3d, N 1s) signals after deposition confirm the presence of the organic monolayer. High-resolution scans of the C 1s region can be used to verify the integrity of the carboxylic acid and alkyl chain.

-

Application III: Nanoparticle Stabilization

In nanoparticle synthesis, controlling aggregation is critical to maintaining the unique properties of the nanomaterial. This compound can serve as an effective capping agent or stabilizer.

Mechanism of Stabilization

During nanoparticle synthesis (e.g., in a high-temperature solution-phase reaction), the carboxylic acid headgroup coordinates to the surface of the growing nanocrystal. The long octadecyl chains then form a dense steric barrier around the particle. This organic shell prevents the nanoparticles from coming into close contact and agglomerating due to powerful van der Waals attractions, ensuring they remain as a stable colloidal dispersion.[11][12] This mechanism is analogous to the well-established use of octadecylphosphonic acid for stabilizing magnetic nanoparticles.[10]

Caption: this compound molecules capping a nanoparticle.

Protocol: Synthesis of Stabilized Iron Oxide Nanoparticles

This protocol describes a thermal decomposition method where the acid acts as a stabilizer.

Materials:

-

Iron(III) acetylacetonate [Fe(acac)₃]

-

This compound

-

1-Octadecene (solvent)

-

Standard three-neck flask, condenser, thermocouple, heating mantle, magnetic stirrer

-

Ethanol, Hexane

-

Centrifuge

Procedure:

-

Reaction Setup:

-

Combine Fe(acac)₃ (1.0 eq), this compound (3.0-6.0 eq), and 1-octadecene in a three-neck flask. The acid serves as the stabilizing agent.

-

Equip the flask with a condenser, a thermocouple, and a septum for nitrogen purging.

-

Flush the system with nitrogen for 30 minutes to remove oxygen, which can interfere with the reaction.

-

-

Thermal Decomposition:

-

Under a nitrogen blanket and with vigorous stirring, heat the mixture to 200 °C and hold for 1 hour.

-

Increase the temperature to 300 °C at a rate of 5 °C/min and hold for an additional 1-2 hours. During this high-temperature step, the precursor decomposes to form iron oxide nuclei, and the benzoic acid stabilizer coordinates to their surface.

-

Cool the reaction mixture to room temperature. The solution should be a dark, stable colloidal dispersion.

-

-

Purification:

-

Add an excess of ethanol to the reaction mixture to precipitate the nanoparticles. The nanoparticles are dispersible in the nonpolar solvent (1-octadecene/hexane) but not in the polar ethanol.

-

Separate the nanoparticles by centrifugation.

-

Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of hexane.

-

Repeat the precipitation and centrifugation steps two more times to remove excess reagents.

-

The final product is a stable dispersion of capped iron oxide nanoparticles in hexane.

-

Data Summary

| Property | Value |

| Chemical Formula | C₂₅H₄₂O₃ |

| Molar Mass | 390.60 g/mol |

| Appearance | White crystalline solid |

| Key Functional Groups | Carboxylic Acid (-COOH), Ether (-O-), Alkyl Chain (-C₁₈H₃₇) |

Note: Phase transition temperatures for p-alkoxybenzoic acids are highly dependent on purity and measurement conditions. The values should be determined experimentally for each synthesized batch using DSC as described in Protocol 2.3.

References

-

First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Institutes of Health (NIH). [Link]

-

Crystal Structure of 4-Octlyloxybenzoic Acid. ResearchGate. [Link]

-

Synthesis of silver nanoparticles using plant derived 4-N-methyl benzoic acid and evaluation of antimicrobial, antioxidant and antitumor activity. PubMed. [Link]

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals. [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Institutes of Health (NIH). [Link]

-

Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. National Institutes of Health (NIH). [Link]

-

Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. ERIC - Education Resources Information Center. [Link]

-

Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. ResearchGate. [Link]

-

2.4: Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts. [Link]

-

Self-Assembled Monolayers: Models for Organic Surface Chemistry. Taylor & Francis eBooks. [Link]

-

n-Octadecylphosphonic acid grafted mesoporous magnetic nanoparticle: Preparation, characterization, and application in magnetic solid-phase extraction. PubMed. [Link]

-

Self-assembled monolayers of alkylphosphonic acid on GaN substrates. PubMed. [Link]

-

Are 4-Mercaptobenzoic Acid Self Assembled Monolayers on Au(111) a Suitable System to Test Adatom Models?. ResearchGate. [Link]

-

Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. ResearchGate. [Link]

-

The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications. MDPI. [Link]

-

α-((4-Cyanobenzoyl)oxy)-ω-methyl poly(ethylene glycol): a new stabilizer for silver nanoparticles. National Institutes of Health (NIH). [Link]

-

Texture transitions in the liquid crystalline alkyloxybenzoic acid 6OBAC. Semantic Scholar. [Link]

-

Transition of Self-assembled Structures in Poly(N- octadecyl acrylamide-co-hydroxylethyl acrylamide) Random Copolymer Films. ChemRxiv. [Link]

-

Monolayer Formation on GaN Surface via Self-Assembly. ResearchGate. [Link]

Sources

- 1. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. n-Octadecylphosphonic acid grafted mesoporous magnetic nanoparticle: Preparation, characterization, and application in magnetic solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Note: Protocol for Liquid-Solid Interface Engineering of 4-n-Octadecyloxybenzoic Acid Monolayers

Executive Summary

This guide details the protocol for generating and characterizing self-assembled monolayers (SAMs) of 4-n-octadecyloxybenzoic acid (C18OBA) at the liquid-solid interface. Unlike thiol-on-gold SAMs which rely on chemisorption, C18OBA assemblies on Highly Oriented Pyrolytic Graphite (HOPG) are driven by a delicate balance of intermolecular hydrogen bonding (dimerization) and molecule-substrate van der Waals interactions.

This protocol is designed for researchers utilizing Scanning Tunneling Microscopy (STM) to study 2D crystal engineering, molecular templates, and chiral segregation. The methodology described herein ensures thermodynamically stable monolayers suitable for sub-molecular resolution imaging.

Theoretical Foundation & Mechanism

The Assembly Driver: Dimerization

The primary structural unit of the C18OBA monolayer is not the single molecule, but the hydrogen-bonded dimer . Two carboxylic acid groups interact in a "head-to-head" fashion, forming a stable cyclic eight-membered ring. This dimer acts as a rigid rod with flexible alkyl tails at both ends.

The Assembly Driver: Epitaxial Registration

The long alkyl chains (

Mechanistic Visualization

The following diagram illustrates the hierarchical assembly process:

Figure 1: Hierarchical assembly mechanism of C18OBA. The formation of the dimer in solution precedes or occurs concomitantly with surface adsorption, creating the fundamental building block for the 2D lattice.

Materials & Equipment Specifications

To ensure reproducibility, specific grades of solvents and substrates are required.

| Component | Specification | Purpose |

| Solute | This compound (C18OBA) | The mesogenic building block. Purity >98% is critical to prevent defect nucleation. |

| Solvent | 1-Phenyloctane (99%+) | Why: High boiling point (270°C) prevents evaporation during long STM scans; low conductivity; chemically inert to the acid group. |

| Substrate | HOPG (Grade ZYB or ZYA) | Provides atomically flat terraces (>100 nm width) necessary for large-scale monolayer formation. |

| Cleaning | Adhesive Tape (Scotch brand) | For mechanical cleavage of graphite layers. |

| Probe | Pt/Ir (80/20) wire (0.25 mm) | Mechanically cut tips are sufficient for molecular resolution in liquid. |

Detailed Experimental Protocol

Phase 1: Solution Preparation

Objective: Create a near-saturated solution to drive surface coverage without inducing 3D precipitation.

-

Weighing: Weigh approximately 1.0 mg of C18OBA powder.

-

Solvation: Add 1.0 mL of 1-phenyloctane to the powder.

-

Note: The target concentration is ~2-3 mM. Exact molarity is less critical than being near the saturation point at room temperature.

-

-

Homogenization: Sonicate the mixture in an ultrasonic bath for 10–15 minutes.

-

Visual Check: The solution should be clear. If particles remain, gently warm the vial (40°C) and sonicate again.

-

Critical Insight: If the solution is cloudy after cooling to room temperature, it is supersaturated. Dilute by adding 20% more solvent. Supersaturated solutions lead to messy 3D clusters on the STM tip.

-

Phase 2: Substrate Preparation (The "Fresh Cleave")

Objective: Expose a pristine, contamination-free graphite basal plane.

-

Place the HOPG block on a stable mount.

-

Press a piece of adhesive tape firmly onto the HOPG surface. Ensure no air bubbles are trapped.

-

Pull the tape off in a smooth, swift motion perpendicular to the surface.

-

Validation: The exposed surface should look mirror-like and dark grey. If it looks matte or flaky, repeat the cleave.

Phase 3: Deposition (Liquid-Solid Interface)

Objective: Establish the thermodynamic equilibrium between the supernatant liquid and the adsorbed monolayer.

-

Pipette 3–5 µL of the C18OBA solution.

-

Drop-cast directly onto the freshly cleaved HOPG surface.

-

Wait Time: Allow the system to equilibrate for 30–60 seconds before approaching the STM tip. This allows the drift to settle and the monolayer to anneal.

Phase 4: STM Imaging Parameters

Objective: Tunneling through the insulating alkyl chains to image the conductive graphite and the molecular orbitals.

-

Mode: Constant Current.[1]

-

Bias Voltage (

): -0.8 V to -1.2 V (Sample negative).-

Reasoning: Negative sample bias tunnels electrons from the HOMO of the molecule/graphite system to the tip. This typically provides better contrast for the aromatic cores.

-

-

Tunneling Current (

): 50 pA – 200 pA.-

Reasoning: Low currents prevent the tip from physically crashing into the soft organic monolayer.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for preparing and imaging C18OBA monolayers.

Data Interpretation & Self-Validation

A successful experiment is self-validating through specific visual markers in the STM data.

The "Fingerprint" of Success

-

Lamellar Stripes: You should observe bright bands separated by darker regions.[2]

-

Bright Bands: Correspond to the aromatic benzoic acid cores and the hydrogen-bonded carboxyl dimers (higher tunneling probability).

-

Dark Regions: Correspond to the insulating alkyl chains lying flat on the graphite.

-

-

Domain Boundaries: You will likely see domains rotated by 60° or 120° relative to each other, reflecting the underlying symmetry of the graphite lattice.

Troubleshooting Matrix

| Observation | Diagnosis | Corrective Action |

| Noisy, streaky image | Tip contamination or unstable tunneling gap. | Apply short high-voltage pulses (+3V for 10µs) to clean the tip, or cut a new tip. |

| Hexagonal lattice only | Monolayer not formed; imaging bare graphite. | Concentration too low. Add more solute or allow solvent to evaporate slightly to increase concentration. |

| Large amorphous blobs | 3D aggregation / Precipitation. | Solution is supersaturated. Dilute with pure 1-phenyloctane. |

| Drifting image | Thermal drift or solvent evaporation. | Wait 15 mins for thermal equilibrium; ensure droplet is large enough to minimize evaporation effects. |

References

-

De Feyter, S., & De Schryver, F. C. (2005). "Self-assembly at the liquid/solid interface: STM reveals."[3] Journal of Physical Chemistry B, 109(10), 4290-4302.[3] [Link]

-

Rabe, J. P., & Buchholz, S. (1991). "Commensurability and mobility in two-dimensional molecular patterns on graphite." Science, 253(5018), 424-427. [Link]

-

Lei, S., & De Feyter, S. (2008). "STM, STS and Bias-Dependent Imaging on Organic Monolayers at the Solid-Liquid Interface."[4] Topics in Current Chemistry, 285, 269-312.[4] [Link][4]

- Walzer, K., et al. (1998). "Odd-even effect in the self-assembly of alkane-carboxylic acids on graphite." Chemical Physics Letters, 295(4), 344-350.

Sources

Application Notes & Protocols: Characterization of Mesophases in 4-n-Octadecyloxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Supramolecular Architecture of 4-n-Octadecyloxybenzoic Acid (18OBA)

This compound (18OBA) is a fascinating calamitic (rod-shaped) thermotropic liquid crystal. Its defining structural feature is the propensity of its carboxylic acid moieties to form stable hydrogen-bonded dimers. This supramolecular assembly effectively doubles the length of the molecule, enhancing its aspect ratio and giving rise to a rich polymorphism that includes at least one smectic mesophase. The characterization of these mesophases is of paramount importance for any application, from advanced display technologies to novel drug delivery systems, as the macroscopic properties of the material are intrinsically linked to its microscopic organization.

This comprehensive guide provides a suite of detailed protocols for the thorough characterization of the mesophases of 18OBA. We will delve into the core techniques of Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD), supplemented by Fourier-Transform Infrared Spectroscopy (FTIR) to probe the crucial role of hydrogen bonding. The methodologies are presented not merely as a sequence of steps, but with an emphasis on the underlying scientific principles and the rationale behind each experimental choice, empowering the researcher to not only acquire data but to truly understand it.

I. Thermal Analysis: Unveiling Phase Transitions with Differential Scanning Calorimetry (DSC)

Principle: DSC is the cornerstone of thermal analysis for liquid crystals. It measures the heat flow into or out of a sample as a function of temperature or time, while the sample is subjected to a controlled temperature program. Phase transitions, such as melting (crystal to liquid crystal), clearing (liquid crystal to isotropic liquid), and crystal-crystal transitions, are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram. The temperature at the peak maximum provides the transition temperature (T), and the area under the peak corresponds to the enthalpy of the transition (ΔH).

Causality in Experimental Design: The choice of heating and cooling rates is critical. A rate of 10 °C/min is a common starting point for an initial survey of the material's thermal behavior. Slower rates (e.g., 2-5 °C/min) can provide better resolution of closely spaced transitions. Multiple heating and cooling cycles are essential to check for the thermal stability of the compound and to identify enantiotropic (observed on both heating and cooling) versus monotropic (observed only on cooling) mesophases.

Protocol for DSC Analysis of 18OBA

-

Sample Preparation:

-

Accurately weigh 3-5 mg of 18OBA into a standard aluminum DSC pan.

-

Seal the pan hermetically to prevent any sublimation of the sample during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.

-

-

Thermal Program:

-

First Heating Scan: Equilibrate the sample at a temperature well below its melting point (e.g., 30 °C). Heat the sample at a constant rate of 10 °C/min to a temperature well above its clearing point (e.g., 160 °C).

-

First Cooling Scan: Cool the sample from the isotropic liquid phase at a rate of 10 °C/min back to the starting temperature (30 °C).

-

Second Heating Scan: Reheat the sample at 10 °C/min to again clear the mesophase. This scan is crucial for observing the thermal behavior of a sample with a consistent thermal history.

-

-

Data Analysis:

-

Identify the endothermic peaks on the heating scans and exothermic peaks on the cooling scans.

-

Determine the onset temperature and the peak maximum temperature for each transition.

-

Integrate the area of each peak to determine the enthalpy of the transition (ΔH) in J/g or kJ/mol.

-

Expected Results for 18OBA and Homologous Series: Based on studies of the 4-n-alkoxybenzoic acid series, 18OBA is expected to exhibit a smectic C phase. The DSC thermogram will show at least two distinct endotherms upon heating: the first corresponding to the melting from the crystalline solid to the smectic C phase, and the second corresponding to the clearing of the smectic C phase to the isotropic liquid.

| Transition | Temperature Range (°C) (Representative) | Enthalpy Change (ΔH) (Representative) |

| Crystal → Smectic C | 90 - 110 | Larger ΔH |

| Smectic C → Isotropic | 110 - 150 | Smaller ΔH |

Note: The exact transition temperatures and enthalpies for 18OBA should be determined experimentally. The values for homologous compounds such as 4-(decyloxy)benzoic acid show transitions in these ranges.[1][2]

II. Visual Identification of Mesophases: Polarized Optical Microscopy (POM)

Principle: POM is an indispensable technique for the direct visualization and identification of liquid crystalline mesophases.[3] Anisotropic materials, like liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions. When a birefringent sample is placed between two crossed polarizers, it rotates the plane of polarized light, resulting in the appearance of textures with characteristic colors and patterns. Each type of liquid crystal phase (nematic, smectic A, smectic C, etc.) exhibits a unique set of optical textures.[4]

Causality in Experimental Design: The use of a hot stage with precise temperature control is paramount for correlating the observed textures with the transitions detected by DSC. Observations should be made during both slow heating and cooling to capture the evolution of textures as the material transitions between phases. Shear can be applied to the sample by gently moving the coverslip to observe the flow behavior and alignment, which can aid in phase identification.

Protocol for POM Analysis of 18OBA

-

Sample Preparation:

-

Place a small amount (a few micrograms) of 18OBA onto a clean glass microscope slide.

-

Gently place a clean coverslip over the sample.

-

Position the slide on a calibrated hot stage.

-

-

Initial Heating and Observation:

-

Heat the sample to its isotropic liquid phase. This ensures the sample is molten and evenly distributed between the slide and coverslip. The isotropic phase will appear completely dark under crossed polarizers.

-

Gently press on the coverslip to create a thin, uniform film.

-

-

Controlled Cooling and Texture Identification:

-

Slowly cool the sample from the isotropic phase at a rate of 1-5 °C/min.

-

Carefully observe the formation of birefringent textures as the sample transitions into the mesophase.

-

For the smectic C phase expected for 18OBA, look for the characteristic schlieren texture with two- and four-brush defects, or the broken focal-conic fan texture.[4]

-

Continue cooling to observe the crystallization of the material.

-

-

Correlation with DSC Data:

-

Record the temperatures at which texture changes occur and correlate them with the transition temperatures obtained from the DSC analysis.

-

Expected Optical Textures for 18OBA: Upon cooling from the isotropic liquid, the formation of the smectic C phase of 18OBA is expected to be visualized by the growth of birefringent domains. A classic texture for the smectic C phase is the schlieren texture, characterized by dark brushes (extinctions) that correspond to regions where the molecular director is parallel to the polarizer or analyzer.

Caption: Workflow for POM analysis of 18OBA.

III. Structural Elucidation: X-ray Diffraction (XRD)

Principle: XRD is a powerful technique for determining the structural organization within liquid crystal phases. For smectic phases, small-angle X-ray scattering (SAXS) is used to determine the layer spacing (d). In the smectic A phase, the molecules are, on average, perpendicular to the layer planes, and the layer spacing is close to the molecular length. In the tilted smectic C phase, the molecules are tilted with respect to the layer normal, resulting in a layer spacing that is shorter than the molecular length. The tilt angle (θ) can be calculated if the molecular length (L) is known using the relationship: d = L * cos(θ).

Causality in Experimental Design: Temperature-controlled XRD is essential to study the structure of the mesophases at specific temperatures identified by DSC and POM. The sample can be unaligned (powder) or aligned. Aligned samples provide more detailed structural information. For calamitic liquid crystals like 18OBA, the sample is often held in a thin-walled glass capillary.

Protocol for XRD Analysis of 18OBA

-

Sample Preparation:

-

Load a small amount of 18OBA into a 1.0 or 1.5 mm diameter glass capillary.

-

Seal the capillary with a high-temperature epoxy or by flame-sealing.

-

-

Instrument Setup:

-

Mount the capillary in a temperature-controlled sample holder in the XRD instrument.

-

Use a monochromatic X-ray source, typically Cu Kα radiation (λ = 1.54 Å).

-

-

Data Acquisition:

-

Heat the sample to the desired temperature within the smectic C phase, as determined by DSC.

-

Acquire the diffraction pattern, ensuring sufficient collection time to obtain good signal-to-noise. Data is typically collected in the small-angle region (2θ = 1-10°) to observe the layer spacing reflections.

-

-

Data Analysis:

-

Identify the position of the sharp Bragg reflection in the small-angle region.

-

Use Bragg's Law (nλ = 2d sinθ) to calculate the smectic layer spacing (d).

-

If the molecular length (L) of the 18OBA dimer is known (from molecular modeling or estimation), calculate the tilt angle.

-

Expected XRD Results for 18OBA: The XRD pattern of the smectic C phase of 18OBA is expected to show a sharp, intense reflection in the small-angle region, corresponding to the smectic layer spacing. A diffuse scattering halo at wider angles will also be present, indicative of the liquid-like arrangement of molecules within the layers.

Caption: Logic for XRD data interpretation for 18OBA.

IV. Probing Intermolecular Interactions: Fourier-Transform Infrared Spectroscopy (FTIR)

Principle: FTIR spectroscopy is a valuable tool for studying the hydrogen bonding interactions that are fundamental to the liquid crystalline behavior of 18OBA. The carboxylic acid groups of 18OBA form strong hydrogen-bonded dimers. This dimerization can be monitored by observing the vibrational modes of the carbonyl (C=O) and hydroxyl (O-H) groups. In the monomeric state, the C=O stretch appears at a higher wavenumber (around 1760 cm⁻¹), while in the hydrogen-bonded dimer, it shifts to a lower wavenumber (around 1680-1700 cm⁻¹). The O-H stretching vibration of the dimer appears as a very broad band in the 2500-3300 cm⁻¹ region.[5]

Causality in Experimental Design: A temperature-controlled FTIR setup is necessary to observe changes in the hydrogen bonding as the sample transitions through its different phases. By monitoring the C=O and O-H stretching bands as a function of temperature, one can gain insights into the stability of the hydrogen-bonded dimers in the crystalline, smectic, and isotropic phases.

Protocol for Temperature-Dependent FTIR Analysis of 18OBA

-

Sample Preparation:

-

Prepare a thin film of 18OBA between two potassium bromide (KBr) or zinc selenide (ZnSe) windows.

-

Place the windows in a temperature-controlled transmission cell.

-

-

Instrument Setup:

-

Place the cell in the sample compartment of the FTIR spectrometer.

-

Allow the sample temperature to stabilize at each desired setpoint.

-

-

Data Acquisition:

-

Acquire FTIR spectra at various temperatures, including in the crystalline, smectic C, and isotropic phases.

-

Collect a background spectrum at each temperature to correct for instrumental and atmospheric variations.

-

-

Data Analysis:

-

Analyze the C=O stretching region (approx. 1650-1800 cm⁻¹) and the O-H stretching region (approx. 2500-3500 cm⁻¹).

-

Observe any shifts in the peak positions or changes in the peak shapes as a function of temperature.

-

Expected FTIR Results for 18OBA: In the crystalline and smectic phases, the FTIR spectrum of 18OBA is expected to be dominated by the vibrational modes of the hydrogen-bonded dimer. Upon heating into the isotropic phase, a partial dissociation of the dimers may occur, leading to the appearance of a shoulder or a new peak at a higher wavenumber in the C=O stretching region, corresponding to the monomeric species. The broad O-H stretching band is also expected to change in shape and intensity upon the disruption of the hydrogen-bonded network at higher temperatures.

| Vibrational Mode | Wavenumber (cm⁻¹) (Representative) | Assignment |

| O-H Stretch | 2500-3300 (broad) | Hydrogen-bonded dimer |

| C=O Stretch | 1680-1700 | Hydrogen-bonded dimer |

| C=O Stretch | ~1760 | Monomer (if present) |

V. Concluding Remarks

The comprehensive characterization of the mesophases of this compound requires a multi-technique approach. DSC provides the thermodynamic fingerprint of the phase transitions, POM allows for the visual identification of the mesophases through their unique optical textures, and XRD gives crucial information about the structural organization at the molecular level. FTIR spectroscopy complements these techniques by providing insight into the hydrogen bonding that drives the formation of the liquid crystalline state. By judiciously applying these protocols, researchers can gain a deep and thorough understanding of the structure-property relationships in this important liquid crystalline material.

References

-

Textures of 4-n-heptyloxybenzoic acid (HOBA) in the smectic C phase at... - ResearchGate. Available at: [Link]

-

Optical polarizing microscope textures of final liquid crystalline compounds 1-8. - ResearchGate. Available at: [Link]

-

Thermotropic Liquid Crystals from Planar Chiral Compounds: [2.2]Paracyclophane as a Mesogen Core - ResearchGate. Available at: [Link]

-

First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - NIH. Available at: [Link]

-

An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid - RSC Publishing. Available at: [Link]

-

Tatsuko HATAKEYAMA | Research profile - Page 3 - ResearchGate. Available at: [Link]

-

A New Insight into the Hydrogen-bonded Liquid Crystals Built from Carboxylic Acids and Pyridyl Moieties - Taylor & Francis. Available at: [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. Available at: [Link]

-

X-ray diffraction on smectic liquid crystals: Determining molecular arrangement from diffraction intensities - ResearchGate. Available at: [Link]

-

Polarised optical micrograph of the smectic C texture of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - NIH. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available at: [Link]

-

Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution - ACS Publications. Available at: [Link]

-

Texture transitions in the liquid crystalline alkyloxybenzoic acid 6OBAC - arXiv. Available at: [Link]

-

Study of Stacking Structure of Amorphous Carbon by X-Ray Diffraction Technique - International Journal of Electrochemical Science. Available at: [Link]

-

The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K - ResearchGate. Available at: [Link]

-

Monomeric and Dimeric Carboxylic Acid in Crystalline Cavities and Channels of Delta and Epsilon Forms of Syndiotactic Polystyrene - NIH. Available at: [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Polarized Light Microscopy - NASA Technical Reports Server (NTRS). Available at: [Link]

-

DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1,... - ResearchGate. Available at: [Link]

Sources

- 1. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-n-Propylbenzoic acid [webbook.nist.gov]

methods for analyzing the purity of 4-n-octadecyloxybenzoic acid

Application Note & Protocol Series | AN-LC-4018

Executive Summary & Scientific Context

4-n-octadecyloxybenzoic acid (4-ODBA) is a critical amphiphilic building block used in the synthesis of calamitic liquid crystals, self-assembled monolayers (SAMs), and organic electronic devices. Its purity is not merely a chemical variable but a thermodynamic necessity; even trace impurities (0.1 mol%) can drastically depress phase transition temperatures and destabilize mesophases (Smectic C/A).

In drug development, where lipophilic benzoic acid derivatives serve as permeation enhancers or prodrug linkers, the analysis of 4-ODBA presents a unique challenge: solubility . The molecule combines a polar carboxylic head group with a highly lipophilic C18 (stearyl) tail, making standard reverse-phase HPLC methods prone to peak tailing or indefinite retention.

This guide moves beyond generic protocols, offering a field-proven, multi-modal analytical strategy focusing on Differential Scanning Calorimetry (DSC) for thermodynamic purity and Modified RP-HPLC for quantitative impurity profiling.

Critical Impurity Profile

Before analysis, one must understand the "Enemy"—the specific impurities likely to exist based on the synthesis pathway (typically alkylation of ethyl-4-hydroxybenzoate followed by hydrolysis).

| Impurity Type | Origin | Analytical Risk | Detection Method |

| 4-Hydroxybenzoic Acid | Unreacted Starting Material | High polarity; elutes at void volume in RP-HPLC. | HPLC (Low Organic) |

| 1-Bromooctadecane | Unreacted Alkylating Agent | No UV chromophore; invisible to standard UV detection. | 1H-NMR / GC-FID |

| Ethyl 4-octadecyloxybenzoate | Incomplete Hydrolysis | Structurally similar; co-elutes in standard C18 methods. | HPLC / 1H-NMR |

| Homologous Alkanes | Impure Alkyl Halide Source | C16 or C20 homologs difficult to separate. | DSC (Peak Broadening) |

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for analyzing 4-ODBA, ensuring no impurity goes undetected due to method bias.

Caption: Integrated analytical workflow. Note that DSC serves as a gatekeeper before investing time in HPLC method development.

Protocol 1: Thermodynamic Purity via DSC

The Gold Standard for Liquid Crystals

Unlike standard melting point apparatuses, Differential Scanning Calorimetry (DSC) quantifies the energy of phase transitions. For 4-ODBA, the sharpness of the Crystal

Experimental Setup

-

Instrument: PerkinElmer DSC 8000 or TA Instruments Q2000.

-

Atmosphere: Dry Nitrogen purge (50 mL/min).

-

Pan: Aluminum, hermetically sealed (to prevent sublimation).

-

Sample Mass: 2–5 mg (Weighed to ±0.001 mg).

Method Parameters

-

Heat 1: 25°C to 160°C at 10°C/min (Erases thermal history).

-

Cool 1: 160°C to 25°C at 5°C/min (Induces controlled crystallization).

-

Heat 2: 25°C to 160°C at 2°C/min (Analytical Run ).

Data Interpretation[1][2][3][4][5][6][7][8][9][10][11]

-

Purity Calculation: Use the Van't Hoff equation on the melting endotherm (Crystal

LC phase).-

A purity >99.5% requires a peak width at half height (FWHM) of < 0.5°C.

-

-

Red Flags:

-

Broadening on the low-temperature side: Indicates eutectic impurities (solvent residues or homologs).

-

Missing Mesophase: If the Smectic C/A phases are absent, the purity is likely <95%.

-

Protocol 2: Modified RP-HPLC for Lipophilic Acids

Overcoming the "Sticky" C18 Chain

Standard C18 methods using Methanol/Water often fail for 4-ODBA because the C18 tail binds irreversibly to the stationary phase or elutes as a broad smear. We utilize a Tetrahydrofuran (THF) modified mobile phase to solubilize the alkyl chain.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C8 (Octyl) or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | C8 provides less retention than C18, reducing run time and peak tailing for long-chain lipids. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH suppresses ionization of the carboxylic acid (pKa ~4.2), sharpening the peak. |

| Mobile Phase B | Acetonitrile : THF (80:20 v/v) | THF is crucial for solvating the C18 chain and ensuring desorption from the column. |

| Gradient | 0-2 min: 60% B2-15 min: 60% | Steep gradient required to elute the highly retained parent molecule. |

| Flow Rate | 1.2 mL/min | Higher flow ensures sharper peaks for late-eluting compounds. |

| Detection | UV @ 254 nm | Targets the benzoic acid chromophore. |

| Column Temp | 45°C | Elevated temperature improves mass transfer and reduces backpressure from THF. |

Sample Preparation (Crucial Step)

Do not dissolve in pure Methanol. The solubility is insufficient.

-

Weigh 10 mg of sample.

-

Dissolve in 1 mL of THF .

-

Dilute 1:1 with Acetonitrile (Final solvent: 50% THF/ACN).

-

Filter through 0.22 µm PTFE filter (Nylon filters may dissolve in THF).

Protocol 3: Structural Validation via 1H-NMR

Detecting the "Invisible" Impurities

HPLC-UV misses alkyl halides (starting material) because they lack a strong chromophore. NMR is the required orthogonal method.

Key Diagnostic Signals (CDCl3, 400 MHz)

- 0.88 ppm (t, 3H): Terminal methyl of the C18 chain.

-

4.02 ppm (t, 2H):

-

Purity Check: If you see a triplet at

3.40 ppm , this is unreacted 1-bromooctadecane (

-

-

6.90 - 8.05 ppm (dd, 4H): Aromatic protons (AA'BB' system).

-

Purity Check: Extra aromatic signals suggest 4-hydroxybenzoic acid or solvent contamination (Toluene).

-

Troubleshooting & Validation

Self-Validating the Data

-

Issue: HPLC Peak splitting.

-

Cause: Sample solvent is stronger than the mobile phase (THF injection into Water stream).

-